molecular formula C19H26N4O2 B2558568 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide CAS No. 946273-14-9

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide

Cat. No.: B2558568
CAS No.: 946273-14-9
M. Wt: 342.443
InChI Key: COLPXNBOEHJBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is a synthetic aminopyrimidine derivative of interest in medicinal chemistry and biological research. Compounds based on the 4,6-disubstituted aminopyrimidine scaffold are recognized for their ability to modulate the activity of various protein kinases and other nucleotide-binding enzymes, making them valuable tools for investigating cellular signaling pathways . Specifically, this structural motif is frequently explored in the context of developing inhibitors for targets like cytidine triphosphate synthase 1 (CTPS1) and various protein kinases . The isopropoxy and methyl substituents on the pyrimidine ring, along with the amide linkage, are key features that influence the compound's binding affinity and selectivity. Research into similar aminopyrimidine compounds highlights their broad potential application in studying disorders associated with uncontrolled cell proliferation, inflammatory diseases, and neurodegenerative conditions . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the specific activity and mechanism of action for this compound.

Properties

IUPAC Name

3-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-12(2)10-18(24)23-16-8-6-15(7-9-16)22-17-11-19(25-13(3)4)21-14(5)20-17/h6-9,11-13H,10H2,1-5H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLPXNBOEHJBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide typically involves the coupling of a pyrimidine derivative with an amine. One common method includes the use of tert-butyl esters, which are introduced into the compound using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology also enhances the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative .

Scientific Research Applications

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide and related compounds:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
This compound Pyrimidine-phenyl-amide 6-isopropoxy, 2-methyl (pyrimidine); 3-methylbutanamide (terminal) Not reported Hypothesized protease/heparanase inhibition (based on structural analogs)
N-hydroxy-2-[[(4-methoxyphenyl)sulfonyl]-3-picolyl)amino]-3-methylbutanamide HCl 3-Methylbutanamide derivative 4-methoxyphenyl sulfonyl; pyridylmethylamino Not reported Matrix metalloproteinase (MMP) inhibition; used in skin-equivalent tissue engineering
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-3-methylbutanamide (o) Tetrahydropyrimidinyl-amide 2,6-dimethylphenoxy; tetrahydropyrimidin-1(2H)-yl; stereospecific backbone Not reported Antiviral or protease inhibition (stereochemistry-dependent activity)
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB-(S)-3-methylbutanamide Antibody-drug conjugate (ADC) linker Maleimide-PEG4-valine-alanine linker; hydroxymethylphenyl group 757.76 Fluorogenic amino acid building block for targeted drug delivery

Key Comparative Insights

Enzyme Inhibition Potential

  • Target Compound vs. MMP Inhibitors (): The compound from , N-hydroxy-2-[[(4-methoxyphenyl)sulfonyl]-3-picolyl)amino]-3-methylbutanamide HCl, shares the 3-methylbutanamide backbone with the target compound. However, its sulfonyl-picolylamino group enhances MMP inhibition (IC₅₀ ~10⁻⁵ M) by binding to zinc in the enzyme’s active site . In contrast, the target compound’s pyrimidine-phenyl-amide structure may favor heparanase inhibition, as pyrimidine derivatives are known to interfere with glycosaminoglycan degradation.

B. Stereochemical and Backbone Variations ()

The stereoisomers in (compounds m, n, o) highlight how stereochemistry impacts bioactivity. For example, compound (o) with (2R,4S,5S) configuration shows enhanced binding to viral proteases compared to its enantiomers. The target compound lacks stereochemical complexity, suggesting broader but less specific enzyme interaction.

Structural Analysis

  • Aromatic vs. Aliphatic Substituents: The target compound’s pyrimidine and phenyl rings enable π-π stacking interactions, akin to the benzimidazole-urea derivative in , which stabilizes crystal packing via O–H···N hydrogen bonds .
  • Amide Linker Flexibility: The 3-methylbutanamide group in the target compound provides greater conformational flexibility than rigid benzylidene derivatives (), which adopt a V-shaped geometry with fixed dihedral angles (~78°) . This flexibility may enhance binding to enzymes with hydrophobic pockets.

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which contributes to its unique properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C19H26N4O2C_{19}H_{26}N_{4}O_{2}, with a molecular weight of approximately 342.4 g/mol. The structure includes an isopropoxy group and a methyl group on the pyrimidine ring, which are believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC19H26N4O2
Molecular Weight342.4 g/mol
CAS Number946273-14-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways, thereby modulating cellular responses critical for various physiological processes.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation through the modulation of key signaling pathways.
  • Antimicrobial Effects : Research indicates potential antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, warranting investigation into its use in inflammatory diseases.

Case Studies and Research Findings

A review of existing literature reveals several studies focused on the biological activity of similar compounds, which can provide insights into the potential efficacy of this compound.

  • In Vitro Studies : In vitro assays have shown that compounds with similar structural motifs can inhibit kinase activity, leading to reduced cell proliferation in cancer cell lines.
  • Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo, particularly regarding its safety profile and potential side effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-benzamideLacks methylbutanamide groupPotential anticancer activity
N-(4-(2-Methylpyrimidin-4-amino)phenyl)-3-methylbutanamideDifferent pyrimidine substitution patternVaries in kinase inhibition potency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.